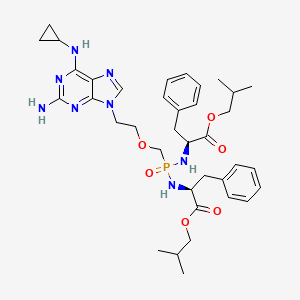
Unii-5I2gjw5Z2Q
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GS-9191 is a novel antipapillomavirus agent.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis and Electronics Industry Applications The development of inorganic nanoparticles is crucial in advancing materials science, impacting various industries, notably electronics. Innovations in semiconducting materials have propelled the evolution from vacuum tubes to modern semiconductor chips, underscoring the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Surface Science Research in Actinide Compounds Focused studies on surface spectroscopy of thin films of actinides and actinide compounds are significant. Techniques like X-ray and ultraviolet photoelectron spectroscopy, and Auger electron spectroscopy, contribute to understanding the properties of these materials, important for various scientific applications (Gouder, 1998).
Translation of Basic Research into Technological Innovations The process of translating basic scientific research into practical innovations is a cornerstone of human advancement. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in developing and funding experiential learning in STEM to foster socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Wireless Communication Technology Development Advances in wireless communication, particularly in dual-band front-ends operating at specific frequencies (e.g., 2.4 GHz and 5.15-GHz UNII band), are a direct outcome of scientific research. Such developments are instrumental in enhancing communication technologies, with applications in various sectors (Li, Quintal, & Kenneth, 2004).
Environmental Modeling and Collaborative Computing Large scientific applications often require collaborative environments for development and data sharing. An example is the Unified Air Pollution Model (UNI-DEM), which illustrates the need for frameworks offering application-centric facilities to accommodate large-scale scientific applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanoscience and Nanotechnology Research Research in nanostructures has led to new methods and properties of matter with potential applications in information technology, sensors, and new materials. This area of research is crucial for various industrial interests and underscores the importance of interdisciplinary collaboration in scientific advancements (Tolles, 1996).
Development of Wireless Network Technologies The UNII-MAC protocol exemplifies the integration of scientific research in developing efficient spectrum utilization and physical layer designs for next-generation wireless networks. It demonstrates the essential role of scientific research in addressing the challenges of capacity demands and data traffic in 5G and beyond (El Chall, Miscopein, & Kténas, 2018).
Eigenschaften
CAS-Nummer |
859209-84-0 |
|---|---|
Produktname |
Unii-5I2gjw5Z2Q |
Molekularformel |
C37H51N8O5P |
Molekulargewicht |
718.83 |
IUPAC-Name |
diisobutyl 2,2'-((((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphanediyl)bis(azanediyl))(2S,2'S)-bis(3-phenylpropanoate) |
InChI |
InChI=1S/C37H51N8O5P/c1-25(2)21-49-35(46)30(19-27-11-7-5-8-12-27)43-51(44-31(36(47)50-22-26(3)4)20-28-13-9-6-10-14-28)24-48-18-17-45-23-39-32-33(40-29-15-16-29)41-37(38)42-34(32)45/h5-14,23,25-26,29-31,43-44H,15-22,24H2,1-4H3,(H3,38,40,41,42)/t30-,31-/m0/s1 |
InChI-Schlüssel |
WGBBLRPRKPODRO-CONSDPRKSA-N |
SMILES |
NC1=NC(NC2CC2)=C3N=CN(CCOCP(N[C@@H](CC4=CC=CC=C4)C(OCC(C)C)=O)N[C@@H](CC5=CC=CC=C5)C(OCC(C)C)=O)C3=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-9191; GS 9191; GS9191; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




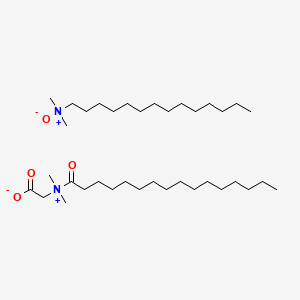
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)
![(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B607673.png)
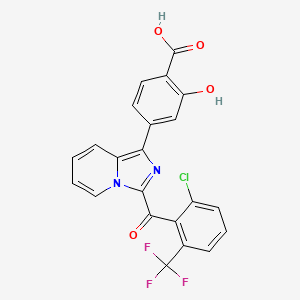
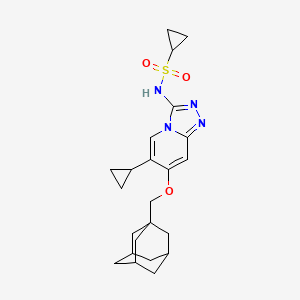
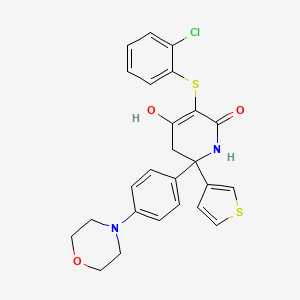
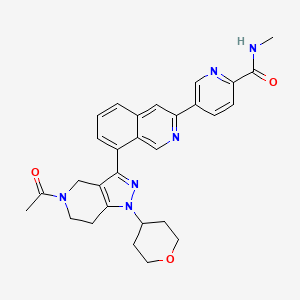
![1-({1-(2-Aminopyrimidin-4-Yl)-2-[(2-Methoxyethyl)amino]-1h-Benzimidazol-6-Yl}ethynyl)cyclohexanol](/img/structure/B607680.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)
![Carbonyl)-phenyl]-1,6-dihydro-pyrrolo[2,3-c]pyridin-7-](/img/structure/B607685.png)
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
![8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide](/img/structure/B607687.png)